molecular formula C6H14ClNO2S B1424469 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 3193-52-0

3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B1424469
CAS No.: 3193-52-0
M. Wt: 199.7 g/mol
InChI Key: YJLDYBXGWULOTL-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione hydrochloride is a sulfone-containing heterocyclic compound characterized by a five-membered thiolane ring substituted with a methylamino-methyl group and two sulfonyl (1,1-dione) moieties. Its molecular formula is C₆H₁₄ClNO₂S, with a molar mass of 199.69 g/mol (). Synonyms include 3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride and Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-7-4-6-2-3-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLDYBXGWULOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride is a synthetic compound that belongs to the class of thiolane derivatives. Its unique structure, characterized by a thiolane ring and a methylamino substitution, positions it as a candidate for various biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H10ClN2O2SC_5H_{10}ClN_2O_2S. The compound features a thiolane ring, which is a five-membered ring containing sulfur, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiolane structure allows for specific binding interactions that can modulate metabolic pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of key enzymes involved in metabolic processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, related thiolane derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes management. Compounds with IC50 values ranging from 0.41 μM to 4.68 μM have demonstrated effective inhibition against PTP1B .

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. Studies on structurally similar compounds indicate potential activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation into the specific pathways affected by this compound is warranted.

Anti-inflammatory Effects

Similar compounds have also shown anti-inflammatory effects in vitro and in vivo. The modulation of inflammatory pathways could make this compound a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of thiolane derivatives:

  • Case Study 1 : A study on a related thiolane derivative demonstrated its ability to reduce fasting blood glucose levels in diabetic mice models, indicating potential therapeutic effects in metabolic disorders .
  • Case Study 2 : Another study found that treatment with a structurally similar compound led to significant reductions in inflammatory markers in animal models of arthritis, suggesting potential applications in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with other thiolane derivatives:

Compound NameMolecular FormulaKey Biological Activity
3-amino-3-methylthietane 1,1-dioxide hydrochlorideC4H10ClNO2SEnzyme inhibition
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dioneC8H13N3O2SAnticancer properties
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)anilineC19H21N7Diverse biological applications

Comparison with Similar Compounds

Key Observations:

  • Ring Size : Thiolane (5-membered) vs. thiane (6-membered, ) vs. thietane (4-membered, ). Smaller rings may enhance rigidity and affect reactivity.
  • Substituents: The main compound’s methylamino group contrasts with bulkier groups like piperazine-sulfonyl () or bis-isopropylamino ethyl (). These modifications influence solubility and steric hindrance.
  • Salt Forms : Most analogs are hydrochlorides, but dihydrochloride salts () may improve aqueous solubility.

Molecular Weight and Solubility

  • The molecular weight ranges from 198.67 g/mol (thietane derivative, ) to 317.23 g/mol (chloroacetyl-piperazine analog, ).
  • Hydrochloride salts generally enhance water solubility, critical for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 2
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3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride

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